molecular formula C8H9ClN2O B13188246 (Z)-3-Chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide

(Z)-3-Chloro-N'-hydroxy-5-methylbenzene-1-carboximidamide

Katalognummer: B13188246
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: MXROIPSJEBLKEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-Chloro-N’-hydroxy-5-methylbenzene-1-carboximidamide is an organic compound with a unique structure that includes a chloro group, a hydroxy group, and a carboximidamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Chloro-N’-hydroxy-5-methylbenzene-1-carboximidamide typically involves the reaction of 3-chloro-5-methylbenzoic acid with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboximidamide group.

Industrial Production Methods

In an industrial setting, the production of (Z)-3-Chloro-N’-hydroxy-5-methylbenzene-1-carboximidamide may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-Chloro-N’-hydroxy-5-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-chloro-5-methylbenzaldehyde.

    Reduction: Formation of 3-chloro-N’-hydroxy-5-methylbenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Z)-3-Chloro-N’-hydroxy-5-methylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (Z)-3-Chloro-N’-hydroxy-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction processes or the inhibition of metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-5-methylbenzamide
  • 3-Chloro-5-methylbenzoic acid
  • 3-Chloro-5-methylbenzylamine

Uniqueness

(Z)-3-Chloro-N’-hydroxy-5-methylbenzene-1-carboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9ClN2O

Molekulargewicht

184.62 g/mol

IUPAC-Name

3-chloro-N'-hydroxy-5-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11)

InChI-Schlüssel

MXROIPSJEBLKEO-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)Cl)/C(=N/O)/N

Kanonische SMILES

CC1=CC(=CC(=C1)Cl)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.